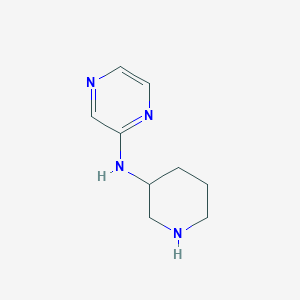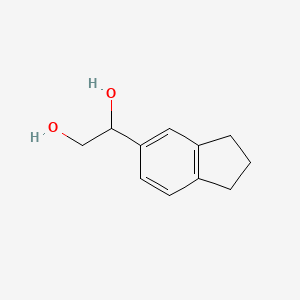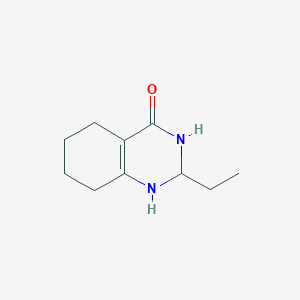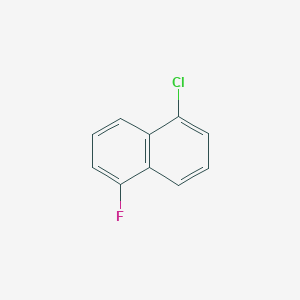
(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is a chiral compound with the molecular formula C10H14N2O. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of a hydroxyl group and a methyl group on the tetrahydroquinoxaline ring makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoxaline ring system.
Reduction: The quinoxaline is then reduced to the tetrahydroquinoxaline using hydrogenation or other reducing agents.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and chiral resolution processes. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while chiral ligands or enzymes may be employed for chiral resolution.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo further reduction to modify the quinoxaline ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
科学的研究の応用
(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group and the quinoxaline ring system allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol: The enantiomer of the compound with different chiral properties.
Quinoxaline: The parent compound without the tetrahydro and hydroxyl modifications.
6-Hydroxyquinoxaline: A similar compound with a hydroxyl group but lacking the tetrahydro and methyl modifications.
Uniqueness
(S)-(3-Methyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanol is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methyl group on the tetrahydroquinoxaline ring. This combination of features gives it distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
[(3S)-3-methyl-1,2,3,4-tetrahydroquinoxalin-6-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c1-7-5-11-9-3-2-8(6-13)4-10(9)12-7/h2-4,7,11-13H,5-6H2,1H3/t7-/m0/s1 |
InChIキー |
AHVQFRHEQMSSOY-ZETCQYMHSA-N |
異性体SMILES |
C[C@H]1CNC2=C(N1)C=C(C=C2)CO |
正規SMILES |
CC1CNC2=C(N1)C=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Ethoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11910811.png)

![2-(3H-imidazo[4,5-c]pyridin-2-yl)acetic acid](/img/structure/B11910823.png)



![N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B11910844.png)


![Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate](/img/structure/B11910854.png)
